molecular formula C22H25F3N4O4 B11232757 2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B11232757
M. Wt: 466.5 g/mol
InChI Key: OVVLBDFKSWYMIK-UHFFFAOYSA-N
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Description

2-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound with a molecular formula of C22H25F3N4O4 and a molecular weight of 466.46 g/mol. This compound is characterized by its unique structure, which includes a piperazine ring, a methoxy group, and a trifluoromethyl phenyl group. It is often used in various scientific research applications due to its potential biological activities.

Preparation Methods

The synthesis of 2-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps. One common method includes the alkylation of the corresponding amines with alkylating reagents such as 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone . The reaction conditions often require the use of a base, such as DBU, and may involve cyclization reactions to form the piperazine ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and pyridine-based molecules. For example, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives are known for their acetylcholinesterase inhibitory activities . Compared to these compounds, 2-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE may offer unique advantages in terms of its specific biological

Properties

Molecular Formula

C22H25F3N4O4

Molecular Weight

466.5 g/mol

IUPAC Name

2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H25F3N4O4/c1-15(30)28-8-6-27(7-9-28)12-18-11-19(31)20(33-2)13-29(18)14-21(32)26-17-5-3-4-16(10-17)22(23,24)25/h3-5,10-11,13H,6-9,12,14H2,1-2H3,(H,26,32)

InChI Key

OVVLBDFKSWYMIK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=CC=CC(=C3)C(F)(F)F)OC

Origin of Product

United States

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